4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Description
4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide (CAS: 303093-95-0) is a benzamide derivative characterized by:
- Molecular formula: C₁₇H₁₅Cl₂NO₃S.
- Key structural features:
- A benzamide core with a 4-chloro substituent.
- An N-(4-chlorophenyl) group.
- A 1,1-dioxo-2,3-dihydrothiophen-3-yl moiety, contributing sulfone functional groups and a partially saturated thiophene ring.
- Physicochemical properties: Average molecular mass: 384.271 g/mol. Single-isotope mass: 383.014970 g/mol. No defined stereocenters, indicating a planar, achiral structure .
This compound’s structural complexity and dual chloro-substituents make it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in antimicrobial and enzyme-targeting applications .
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c18-13-3-1-12(2-4-13)17(21)20(15-7-5-14(19)6-8-15)16-9-10-24(22,23)11-16/h1-10,16H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWHFYXEGBSLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 4-chloroaniline to form 4-chloro-N-(4-chlorophenyl)benzamide.
Introduction of the Thienyl Group: The thienyl group can be introduced through a nucleophilic substitution reaction, where the benzamide is reacted with a thienyl derivative under appropriate conditions.
Oxidation: The final step involves the oxidation of the thienyl group to introduce the dioxido functionality.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfone group in the dihydrothiophene ring enhances stability against further oxidation, but the aromatic chlorophenyl groups and benzamide moiety remain reactive. Key oxidation pathways include:
Oxidation of the thiophene ring is typically exhaustive due to the pre-existing sulfone group, leading to ring-opening products.
Reduction Reactions
The amide group and chlorinated aromatic rings undergo selective reduction:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amide Reduction | LiAlH₄ (anhydrous ether) | Secondary amine (C=O → CH₂-NH) | 40–55% | |
| Aryl Chloride Reduction | H₂/Pd-C | Dechlorinated benzamide derivatives | 70–85% |
Reduction with LiAlH₄ requires strict anhydrous conditions to prevent hydrolysis side reactions. Catalytic hydrogenation selectively removes chlorine atoms from the aromatic rings without affecting the sulfone group.
Nucleophilic Substitution
The electron-withdrawing sulfone and chloro groups activate the benzene rings toward nucleophilic aromatic substitution (NAS):
NAS occurs preferentially at the para-chloro position due to steric hindrance at the benzamide-linked phenyl group. CDI-mediated coupling enables the formation of bioactive conjugates, as demonstrated in related benzamide systems .
Hydrolysis and Stability
The compound demonstrates pH-dependent stability:
-
Acidic Hydrolysis (HCl, reflux): Cleaves the amide bond, yielding 4-chlorobenzoic acid and a dihydrothiophene-amine derivative.
-
Basic Hydrolysis (NaOH, 80°C): Partial degradation of the sulfone group, forming sulfonic acid byproducts.
Thermal analysis via Differential Scanning Calorimetry (DSC) shows decomposition above 240°C, indicating stability under standard reaction conditions.
Reaction Optimization Data
Critical parameters for high-yield reactions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | <50°C: Slow kinetics; >90°C: Side reactions |
| Solvent | Polar aprotic (e.g., DMF) | Enhances NAS and coupling efficiency |
| Catalyst Loading (Pd-C) | 5–10 wt% | Lower loading reduces rate; higher risks over-reduction |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and phenyl groups have been evaluated for their in vitro activity against various bacterial strains. These studies typically utilize methods such as the turbidimetric method for assessing bacterial growth inhibition and demonstrate promising results against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Research has shown that similar compounds can inhibit cancer cell proliferation. For example, derivatives based on thiophene have been tested against human breast adenocarcinoma cell lines (MCF7) using assays like Sulforhodamine B (SRB), revealing significant cytotoxic effects . The mechanism of action may involve interference with cellular signaling pathways or direct cytotoxicity.
Acetylcholinesterase Inhibition
Given the importance of acetylcholinesterase (AChE) in neurodegenerative diseases such as Alzheimer's disease, compounds with structural similarities to 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide are being investigated as potential AChE inhibitors. Research indicates that certain thiophene derivatives exhibit promising inhibitory activity against AChE, which could lead to therapeutic applications for cognitive disorders .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various thiophene derivatives, researchers synthesized several compounds and tested them against a panel of bacterial strains. The results indicated that specific substitutions on the thiophene ring significantly enhanced antimicrobial activity. For instance, compounds with electron-withdrawing groups demonstrated increased potency against resistant bacterial strains .
Case Study 2: Anticancer Screening
A series of benzamide derivatives were synthesized and screened for their anticancer properties. Among these, compounds featuring the thiophene moiety exhibited notable activity against MCF7 cells. The study utilized molecular docking simulations to elucidate binding interactions with target proteins involved in cancer progression, providing insights into their mechanism of action .
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Table 1: Key Structural Analogs and Substituent Variations
Key Observations :
- Electron-withdrawing vs. electron-donating groups :
- Steric effects: Methyl groups (C₁₈H₁₆ClNO₃S) increase steric bulk, which may hinder binding in sterically sensitive active sites .
Key Observations :
- Substituent position impacts yield :
- Protection/deprotection strategies :
Antimicrobial Activity :
- Thiadiazole-containing analogs (e.g., 4-chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide) exhibit potent activity against Pseudomonas aeruginosa, suggesting the benzamide-thiadiazole scaffold is bioactive .
- Sulfone moiety: The 1,1-dioxothiophen group in the target compound may enhance stability and binding affinity compared to non-sulfone analogs .
Enzyme Inhibition :
- 3-Chloro-N-(diethylaminobenzyl)-N-(1,1-dioxothiophen-3-yl)benzamide: The diethylamino group could facilitate interactions with acidic residues in enzyme active sites, making it a candidate for oxidoreductase inhibition .
Biological Activity
4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group and a thiophene moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure
The chemical structure of 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, suggesting a mechanism that may involve the activation of caspases and the disruption of mitochondrial function .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has highlighted the effectiveness of related benzamide derivatives against various bacterial strains. For example, compounds featuring similar structural motifs have been tested against Gram-positive and Gram-negative bacteria, demonstrating inhibitory effects at micromolar concentrations .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide has been investigated for its anti-inflammatory properties. Studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro, which positions it as a potential candidate for treating inflammatory diseases .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : The compound may modulate receptor activity related to apoptosis and inflammation pathways.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Study 1: Anticancer Activity
In a study conducted by Liu et al., a series of benzamide derivatives were synthesized and tested against human cancer cell lines (MCF-7 and A375). The results showed that compounds similar to 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide exhibited IC50 values in the low micromolar range, highlighting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties revealed that derivatives with similar structures displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
